(E)-Alprenoxime
CAS No.: 125720-84-5
Cat. No.: VC0007207
Molecular Formula: C₁₅H₂₂N₂O₂
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 125720-84-5 | 
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₂ | 
| Molecular Weight | 262.35 g/mol | 
| IUPAC Name | (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | 
| Standard InChI | InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ | 
| Standard InChI Key | XFQFSSGNEFUEPA-SAPNQHFASA-N | 
| Isomeric SMILES | CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C | 
| SMILES | CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | 
| Canonical SMILES | CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | 
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
(E)-Alprenoxime features a stereospecific oxime moiety () at the propan-2-one position, distinguishing it from its (Z)-isomer. The molecule comprises three structural domains:
- 
Phenoxy backbone: A 2-allyl-substituted benzene ring providing lipophilic character ()
 - 
Isopropylamino side chain: Responsible for β-adrenergic receptor affinity
 - 
Oxime promoiety: Serves as the enzymatically cleavable site for ocular activation
 
The spatial arrangement of these components is critical for its prodrug activation kinetics, with the (E)-configuration optimizing steric accessibility for oxime hydrolase .
Table 1: Physicochemical Properties of (E)-Alprenoxime
| Property | Value | 
|---|---|
| Molecular Weight | 262.347 g/mol | 
| Exact Mass | 262.168 Da | 
| Topological Polar SA | 53.85 Ų | 
| Hydrogen Bond Donors | 2 | 
| Hydrogen Bond Acceptors | 4 | 
| Rotatable Bonds | 7 | 
Pharmacological Mechanism and Prodrug Strategy
Site-Specific Activation
The oxime group undergoes enzymatic hydrolysis by corneal oxime hydrolase and ketone reductase, releasing the active metabolite alprenolol. This bioconversion occurs preferentially in ocular tissues due to:
- 
High enzyme concentration: Corneal epithelium contains 3.2 U/mg oxime hydrolase vs. 0.4 U/mg in plasma
 - 
pH-dependent stability: Prodrug remains intact at tear film pH (7.4) but rapidly hydrolyzes at corneal stromal pH (7.8-8.2)
 
This spatial control reduces systemic absorption, with ocular-to-plasma concentration ratios exceeding 100:1 in rabbit models .
β-Blocking Pharmacodynamics
(E)-Alprenoxime demonstrates non-selective β1/β2 antagonism post-activation:
| Parameter | β1 Receptor (pA2) | β2 Receptor (pA2) | 
|---|---|---|
| Affinity | 8.9 ± 0.3 | 8.5 ± 0.4 | 
| Selectivity Ratio | 1:0.89 | 
Data from isolated guinea pig trachea and atria models . The moderate β1 selectivity explains its minimal cardiovascular effects at ocular doses.
Ocular Pharmacokinetics
Corneal Penetration Dynamics
Comparative studies using Franz diffusion cells demonstrate superior transcorneal flux compared to conventional β-blockers:
| Compound | Flux (μg/cm²/h) | Corneal Retention (μg/g) | 
|---|---|---|
| (E)-Alprenoxime | 38.7 ± 4.2 | 12.4 ± 1.6 | 
| Timolol Maleate | 9.1 ± 1.3 | 2.1 ± 0.4 | 
| Betaxolol HCl | 6.8 ± 0.9 | 1.8 ± 0.3 | 
Flux enhancement correlates with the prodrug's optimized log P (3.01) balancing lipid/water solubility .
Metabolic Fate
Post-corneal absorption, hydrolysis follows first-order kinetics ( min). Mass spectrometry identifies three primary metabolites:
- 
Alprenolol (active, 68% yield)
 - 
3-Keto-alprenolol (inactive, 24%)
 - 
N-oxide derivative (inactive, 8%)
 
Hepatic first-pass metabolism accounts for <5% of systemic clearance due to extensive ocular activation .
| Time Post-Dose (h) | IOP Reduction (%) | 
|---|---|
| 0.5 | 18.2 ± 3.1 | 
| 2 | 34.7 ± 4.5 | 
| 6 | 28.9 ± 3.8 | 
| 12 | 12.4 ± 2.6 | 
Duration exceeds timolol by 4.2-fold () . In canine glaucoma models, 0.5% solution maintains 22-26% IOP reduction for 8 hours post-dose .
| Parameter | Baseline | Post-Dose (10 min) | 
|---|---|---|
| Heart Rate (bpm) | 112 ± 9 | 108 ± 11 | 
| PR Interval (ms) | 98 ± 6 | 101 ± 7 | 
| QRS Duration (ms) | 64 ± 3 | 66 ± 4 | 
No significant changes () in electrophysiological parameters confirm minimal systemic β-blockade .
Synthetic Methodology
Carbamate Prodrug Synthesis
The patented route (EP1716115B1) involves three stages:
- 
Thiocarbonate formation: Reacting 1-chloro-3-isopropylaminopropan-2-one with potassium thioacetate
 - 
Oxime conjugation: Condensation with 2-allylphenoxy hydroxylamine using DCC coupling
 - 
Stereochemical control: Chiral resolution via HPLC with cellulose tris(3,5-dimethylphenylcarbamate)
 
Critical process parameters:
Formulation Challenges
Aqueous Stability
The oxime linkage exhibits pH-dependent degradation:
| pH | Degradation Rate (k, h⁻¹) | t90 (h) | 
|---|---|---|
| 5.0 | 0.008 ± 0.001 | 124 | 
| 7.4 | 0.021 ± 0.003 | 47 | 
| 8.2 | 0.154 ± 0.012 | 6.5 | 
Buffering formulations at pH 6.2-6.8 optimizes shelf-life while permitting rapid activation post-instillation .
Clinical Implications and Future Directions
(E)-Alprenoxime's 8-hour duration of action in preclinical models suggests potential for twice-daily dosing, improving patient compliance over current q.i.d. regimens. Phase I trials should evaluate:
- 
CYP2D6 polymorphism effects on systemic clearance
 - 
Long-term corneal enzyme induction risks
 - 
Co-administration with prostaglandin analogs
 
Ongoing structure-activity studies aim to replace the allyl group with fluorinated analogs to enhance metabolic stability without compromising activation kinetics .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume